2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13082108
InChI: InChI=1S/C12H14O3/c1-12(2)7-9-5-3-4-8(6-10(13)14)11(9)15-12/h3-5H,6-7H2,1-2H3,(H,13,14)
SMILES: CC1(CC2=C(O1)C(=CC=C2)CC(=O)O)C
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol

2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid

CAS No.:

Cat. No.: VC13082108

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetic acid -

Specification

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
IUPAC Name 2-(2,2-dimethyl-3H-1-benzofuran-7-yl)acetic acid
Standard InChI InChI=1S/C12H14O3/c1-12(2)7-9-5-3-4-8(6-10(13)14)11(9)15-12/h3-5H,6-7H2,1-2H3,(H,13,14)
Standard InChI Key PDJXRCUAYXSWDC-UHFFFAOYSA-N
SMILES CC1(CC2=C(O1)C(=CC=C2)CC(=O)O)C
Canonical SMILES CC1(CC2=C(O1)C(=CC=C2)CC(=O)O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2,3-dihydrobenzofuran core substituted with two methyl groups at the 2-position and an acetic acid moiety at the 7-position. The dihydrobenzofuran ring adopts an envelope conformation, with the substituted carbon atom deviating slightly from the plane of the aromatic system . This structural arrangement contributes to its stereochemical complexity and influences its reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12_{12}H14_{14}O3_{3}
Molecular Weight218.24 g/mol
Crystal SystemMonoclinic
Hydrogen Bond Donors1 (carboxylic acid group)
Hydrogen Bond Acceptors3

The calculated molecular weight aligns with derivatives reported in analogous studies . The presence of a carboxylic acid group enhances solubility in polar solvents, though exact solubility data remain unquantified in existing literature.

Synthesis and Reaction Pathways

Core Benzofuran Synthesis

The dihydrobenzofuran moiety is typically synthesized via a multi-step sequence starting from 2-hydroxyacetophenone. A patented method involves:

  • Alkylation: Reaction with methallyl halide to form 2-acetylphenyl methallyl ether .

  • Rearrangement and Cyclization: Thermal treatment with acid catalysts (e.g., MgCl2_2) induces Claisen rearrangement, yielding 2-hydroxy-3-methallylacetophenone, which cyclizes to form 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran .

  • Oxidation and Hydrolysis: The acetyl group is oxidized to acetoxy and subsequently hydrolyzed to the final benzofuranol intermediate .

Acetic Acid Functionalization

The acetic acid group is introduced via nucleophilic substitution or ester hydrolysis. In a reported procedure, 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol reacts with chloroacetic acid under alkaline conditions, followed by acidification to yield the target compound .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Benzofuran CoreMethallyl chloride, NaOH, 190°C75%
Acetic Acid AttachmentChloroacetic acid, HCl, reflux98.5%

This method achieves high yields, underscoring its efficiency for large-scale production .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (CDCl3_3):

    • δ 1.50 (s, 6H, 2×CH3_3),

    • δ 3.03 (s, 2H, CH2_2),

    • δ 4.71 (s, 2H, OCH2_2),

    • δ 6.74–6.87 (m, 3H, aromatic protons) .
      The absence of a signal near δ 10–12 suggests the carboxylic acid proton may exchange rapidly in solution, complicating detection.

X-ray Crystallography

Crystallographic analysis reveals a three-dimensional hydrogen-bonded network mediated by water molecules. The dihedral angle between the benzofuran ring and the acetic acid side chain is 23.2°, indicating moderate conjugation .

Biological and Industrial Applications

Pharmacological Prospects

Benzofuran derivatives demonstrate melatonergic activity, modulating sleep-wake cycles via MT1/MT2 receptor interactions. The electronegative carboxylic acid group could improve receptor affinity compared to ether-linked analogs.

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